molecular formula C7H6BrNaO2S B13159460 Sodium 2-bromo-4-methylbenzene-1-sulfinate

Sodium 2-bromo-4-methylbenzene-1-sulfinate

Cat. No.: B13159460
M. Wt: 257.08 g/mol
InChI Key: QLWDVOJYSAUCEX-UHFFFAOYSA-M
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Description

Contextualization of Aryl Sulfinate Salts as Key Intermediates

Aryl sulfinate salts, such as Sodium 2-bromo-4-methylbenzene-1-sulfinate, are a class of organosulfur compounds recognized for their utility as key intermediates in organic synthesis. nih.gov Unlike more reactive organometallic reagents, aryl sulfinate salts are generally stable, often crystalline solids that are easy to handle and store. rsc.org Their significance lies in their versatile reactivity, serving as precursors to a wide array of more complex sulfur-containing molecules. acs.org The intrinsic ionic nature of these salts can sometimes present challenges in isolation and purification due to their insolubility in many organic solvents. acs.org

Classical synthesis routes to aryl sulfinates often involve the reduction of the corresponding sulfonyl chlorides with agents like zinc, or the reaction of organometallic reagents with sulfur dioxide or its surrogates. nih.govacs.org Modern methods have expanded to include transition-metal-catalyzed reactions, for instance, from aryl halides or boronic acids, which often offer milder conditions and broader functional group tolerance. acs.org For example, aryl bromides can be converted to sodium arylsulfinates using a SO2 surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) after the formation of an organometallic intermediate. rsc.org

Chemical Significance of the Sulfinate Moiety in Organic Synthesis

The sulfinate moiety (R-SO₂⁻) is a versatile functional group in organic synthesis, capable of acting as a nucleophile, an electrophile, or a precursor to sulfonyl radicals, depending on the reaction conditions. rsc.org This multifaceted reactivity allows for the construction of various critical chemical bonds, primarily carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.org

One of the most common applications of aryl sulfinates is in the synthesis of sulfones, which are prevalent in many pharmaceutical compounds. mdpi.com This is typically achieved through the reaction of the sulfinate salt with an alkyl or aryl halide, often catalyzed by a transition metal such as copper or palladium. organic-chemistry.orgresearchgate.net

Furthermore, aryl sulfinates are excellent precursors for sulfonamides, another important functional group in medicinal chemistry. nih.gov This transformation can be accomplished through oxidative amination, reacting the sulfinate with an amine in the presence of an oxidizing agent. rsc.org The development of electrochemical methods for this transformation represents a more sustainable approach. rsc.org

The generation of sulfonyl radicals from sulfinate salts under oxidative conditions opens up a range of radical-mediated reactions. These radicals can participate in addition reactions to alkenes and alkynes, or in C-H functionalization reactions, providing pathways to complex molecules that are not easily accessible through traditional ionic pathways. nih.gov

Overview of Research Trajectories in Aryl Sulfinate Chemistry

Research in aryl sulfinate chemistry is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign synthetic methods. A significant trend is the move away from stoichiometric reagents towards catalytic systems. Palladium, nickel, and copper catalysts are extensively used for cross-coupling reactions involving sulfinates to form sulfones. mdpi.comorganic-chemistry.org Recent advancements include the use of visible-light photoredox catalysis, which allows for reactions to proceed under mild conditions. mdpi.comnih.gov

Another major research direction is the use of sulfur dioxide surrogates. Since SO₂ is a toxic gas, solid and easier-to-handle alternatives like DABSO have become popular for synthesizing sulfinates from organometallic reagents or aryl halides. nih.gov The development of "masked" sulfinate reagents, which are more soluble in organic solvents and can be unmasked in situ, is another innovative approach to overcome the practical challenges associated with the ionic nature of sulfinate salts. acs.org

Furthermore, there is a growing interest in the site-selective synthesis of aryl sulfinates. Traditional methods like electrophilic aromatic substitution often yield mixtures of isomers. acs.org Modern strategies, such as directed C-H functionalization followed by sulfination, allow for the precise installation of the sulfinate group at a specific position on an aromatic ring, which is crucial for the synthesis of complex target molecules. nih.gov

Scope and Academic Relevance of this compound Investigations

While extensive research specifically on this compound is not widely available in the public domain, its academic relevance can be inferred from its structure and the well-established chemistry of related aryl sulfinates. The molecule possesses several key features that make it a potentially valuable building block in organic synthesis.

The sulfinate group is the primary reactive site, expected to undergo the transformations typical of aryl sulfinates, such as conversion to sulfones and sulfonamides. The electronic properties of the aromatic ring, influenced by the substituents, would modulate the reactivity of the sulfinate. The methyl group at the para-position is electron-donating, which would increase the nucleophilicity of the sulfinate sulfur atom. Conversely, the bromine atom at the ortho-position is electron-withdrawing and introduces steric hindrance, which could influence the rate and regioselectivity of its reactions.

Crucially, the bromine atom serves as a versatile synthetic handle for further functionalization. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 2-position of the ring. A synthetic strategy could involve first using the bromo-substituent in a cross-coupling reaction, followed by a reaction at the sulfinate moiety, or vice versa. This potential for sequential, site-selective functionalization makes this compound a compound of academic interest for the modular synthesis of complex, polysubstituted aromatic compounds. acs.org

Interactive Data Tables

Table 1: Representative Reactions of Aryl Sulfinate Salts

This table showcases typical transformations of aryl sulfinates, illustrating the versatility of the sulfinate moiety. The entry for this compound is predictive, based on established reactivity patterns.

Aryl SulfinateReagent(s)Catalyst/ConditionsProduct TypeRepresentative Yield
Sodium p-toluenesulfinateIodobenzeneCuI, D-glucosamineDiaryl SulfoneGood
Sodium benzenesulfinate4-BromoanisolePd(OAc)₂, XantphosDiaryl Sulfone80-90%
Various Aryl SulfinatesVarious AminesI₂, room temp.SulfonamideGood to Excellent
This compound (Predicted)Phenylboronic AcidPd CatalystDiaryl SulfoneN/A

Data compiled from analogous reactions reported in the literature. rsc.orgorganic-chemistry.org

Table 2: Synthesis of Aryl Sulfinates from Aryl Halides

This table illustrates a common synthetic route to aryl sulfinates.

Aryl HalideReagent(s)ConditionsProductYield
4-Bromotoluene1. n-BuLi 2. DABSO 3. Na₂CO₃(aq)THF, -78 °C to rtSodium p-toluenesulfinate85%
1-Bromo-4-methoxybenzene1. n-BuLi 2. DABSO 3. Na₂CO₃(aq)THF, -78 °C to rtSodium 4-methoxybenzenesulfinate92%
2-Bromo-4-methyl-toluene (Predicted)1. Mg or Li 2. DABSO 3. Na₂CO₃(aq)Ethereal SolventThis compoundN/A

Data based on established synthetic methodologies. rsc.org

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;2-bromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QLWDVOJYSAUCEX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Bromo 4 Methylbenzene 1 Sulfinate

Electrochemical Synthesis of Aryl Sulfinates

Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including aryl sulfinates. These methods avoid the need for chemical oxidants or reductants by using an electric current to drive the reaction. The electrochemical synthesis of sulfones from arenes and sodium sulfinates has been demonstrated. researchgate.net While direct electrochemical synthesis of sodium 2-bromo-4-methylbenzene-1-sulfinate from a simpler precursor has not been specifically reported, the generation of sulfonyl radicals from sodium sulfinates for further reactions is a well-established electrochemical process. researchgate.netsemanticscholar.org

The electrochemical oxidative amination of sodium arenesulfinates with amines to form sulfonamides has been achieved using a graphite-nickel-based system. rsc.org This indicates the feasibility of electrochemical manipulations of aryl sulfinates.

Utilization of Sulfur Dioxide Surrogates

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To overcome this, solid, stable, and easy-to-handle SO₂ surrogates have been developed. These reagents release SO₂ in situ under specific reaction conditions.

DABSO

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a widely used SO₂ surrogate. rsc.org It can be used in conjunction with organometallic reagents to synthesize sulfinates. For instance, a range of aryl bromides can be converted to their corresponding Grignard or organolithium reagents in situ, which are then trapped with DABSO. A final treatment with aqueous sodium carbonate yields the sodium aryl sulfinates in good to high yields. rsc.org This method would be applicable to the synthesis of this compound starting from a suitable dihalo-4-methylbenzene.

Table 2: Synthesis of Sodium Arylsulfinates using Aryl Bromides and DABSO

Aryl BromideOrganometallic IntermediateYield of Sodium Arylsulfinate
4-BromotolueneGrignard Reagent85%
4-BromoanisoleGrignard Reagent92%
1-Bromo-4-fluorobenzeneGrignard Reagent88%
3-BromopyridineLithium Reagent75%
(Data adapted from a general method for the synthesis of sodium arylsulfinates) rsc.org

Rongalite

Rongalite (sodium hydroxymethanesulfinate) is another SO₂ surrogate that has found applications in organic synthesis. It can serve as a source of the sulfoxylate (B1233899) anion (SO₂²⁻). While its primary use has been in the synthesis of sulfones, it has also been employed in the synthesis of aryl sulfinates. For example, an iron-catalyzed radical coupling of diaryliodonium salts with Rongalite has been reported to produce aryl sulfinates.

Site-Selective C–H Sulfinylation Sequences

The synthesis of specifically substituted aryl sulfinates such as this compound has traditionally relied on multi-step sequences starting from pre-functionalized arenes. However, modern methodologies are increasingly focused on the direct and site-selective functionalization of carbon-hydrogen (C–H) bonds, which offers a more atom-economical and efficient route. These advanced strategies bypass the need for pre-installed directing groups or the generation of organometallic reagents.

Recent progress has highlighted photocatalysis as a powerful tool for C–H functionalization. For toluene (B28343) derivatives, photocatalytic methods can achieve site-selective C(sp³)–H sulfonylation at the benzylic position under mild conditions. cjcatal.comresearchgate.net This approach often employs a photocatalyst that, upon irradiation, initiates a hydrogen atom transfer (HAT) process from the substrate. The resulting radical can then be trapped by a sulfur dioxide source to form the sulfinate. For instance, a conjugated polycyclic quinone can serve as a direct HAT photocatalyst, using inorganic sulfinates as the sulfonylation source and a copper-based oxidant to facilitate the C–S bond formation. cjcatal.comresearchgate.net

Transition-metal catalysis, particularly with rhodium, provides another sophisticated avenue for selective C–H functionalization of arenes. nih.govcolab.ws Rhodium catalysts can enable the direct intermolecular C–H thiolation or sulfenylation of arenes, which are precursors to sulfinates. nih.govcolab.ws These reactions often utilize a directing group on the aromatic ring to guide the catalyst to a specific C–H bond, typically in the ortho position. While direct C–H sulfinylation is less common, the selective introduction of a sulfur-containing group which can then be converted to a sulfinate is a viable pathway. The choice of ligands and rhodium precursors is critical for achieving high regioselectivity. nih.govrsc.org

A two-step C–H sulfination sequence has also been developed, proceeding via the formation of an aryl sulfonium (B1226848) salt. This method involves a site-selective aromatic thianthrenation, followed by a palladium-catalyzed protocol that introduces the sulfonyl group using a source of SO₂²⁻, such as sodium hydroxymethylsulfinate (Rongalite). acs.org This strategy provides access to aryl sulfinates with high regioselectivity, avoiding the formation of constitutional isomers that can plague traditional electrophilic aromatic substitution methods. acs.org

MethodologyCatalyst/ReagentSelectivityKey Features
Photocatalysis Conjugated polycyclic quinone, Copper triflateBenzylic C(sp³)–HMild conditions, uses inexpensive reagents. cjcatal.comresearchgate.net
Rhodium Catalysis Rhodium complexesortho C–H (directing group dependent)High functional group tolerance, selective mono- or di-thiolation possible. nih.govnih.gov
Two-Step C-H Sulfination Palladium catalyst, RongaliteSite-selective via thianthrenationOperationally simple, avoids isomeric mixtures. acs.org

Synthetic Challenges and Optimization Considerations

The synthesis of this compound, while achievable through various routes, presents several challenges that necessitate careful optimization of reagents and reaction conditions to ensure high yield, purity, and stability of the final product.

Reagent Selection and Stereochemical Control

The choice of reagents is fundamental to the successful synthesis of aryl sulfinates. In classical methods involving the reduction of sulfonyl chlorides (e.g., 2-bromo-4-methylbenzene-1-sulfonyl chloride), the selection of the reducing agent is critical. Sodium sulfite (B76179) (Na₂SO₃) is a common and effective choice, though other reagents like zinc dust can also be employed. rsc.org A significant challenge is the limited functional group tolerance of these classical routes. rsc.org

More modern approaches utilize sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.org This reagent allows for the synthesis of sodium arylsulfinates from aryl bromides via the in-situ generation of Grignard or aryl lithium reagents, which are then trapped by DABSO. rsc.org This method offers greater flexibility and tolerance for various functional groups on the aromatic ring.

Stereochemical control is a paramount consideration in sulfur chemistry, particularly when a stereogenic sulfur center is desired. While this compound itself is achiral, the synthesis of chiral sulfinates is a significant challenge. The development of catalytic asymmetric methods for synthesizing chiral sulfinamides and sulfinate esters has been an area of active research. researchgate.net These methods often rely on chiral catalysts to control the facial selectivity of nucleophilic attack on a sulfur-containing electrophile or an electrophilic attack on a sulfinate nucleophile. Achieving high enantioselectivity requires careful selection of the catalyst, reagents, and reaction conditions to manage the high nucleophilicity and potential side reactions of the involved species. researchgate.net

Reaction Condition Tuning (e.g., pH balance, solvent effects)

Fine-tuning reaction conditions is crucial for maximizing yield and minimizing side products. The pH of the reaction medium is a critical parameter, especially in aqueous systems. For instance, in the reduction of a sulfonyl chloride with sodium sulfite, the reaction generates hydrochloric acid as a byproduct. This must be neutralized to prevent the acidic degradation of the sulfinate product and to maintain the efficacy of the reducing agent. Sodium bicarbonate or sodium carbonate is often added to maintain a neutral to slightly alkaline pH. rsc.org

Temperature control is another key factor. While some reactions can proceed at room temperature, others require heating (e.g., 70–80 °C) to achieve a reasonable reaction rate. rsc.org However, excessive heat can lead to product decomposition or unwanted side reactions. Therefore, the temperature must be carefully optimized for each specific synthetic route.

Strategies for Isolation and Handling of Sulfinate Salts (e.g., hygroscopic nature)

The isolation and purification of sodium sulfinate salts can be challenging. Although many aryl sulfinate salts are described as bench-stable, odorless, and moisture-insensitive solids, their hygroscopic nature can vary, and impurities can exacerbate moisture absorption. rsc.orgresearchgate.net The presence of salts in porous materials significantly increases their tendency to absorb atmospheric moisture. researchgate.net Therefore, proper handling techniques are essential to ensure the purity and stability of the final product.

After synthesis, the crude product is often in an aqueous solution. Isolation may involve salting out, followed by filtration. The purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol. rsc.org Liquid-liquid and solid-liquid extractions are also employed to remove impurities like sulfonic acids. rsc.org

Reactivity and Mechanistic Investigations of Sodium 2 Bromo 4 Methylbenzene 1 Sulfinate

Fundamental Reactivity Modes of Aryl Sulfinates

Aryl sulfinates, including Sodium 2-bromo-4-methylbenzene-1-sulfinate, are versatile chemical intermediates that can react as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions and the nature of the other reactants. rsc.org

Nucleophilic Reactivity

The sulfinate anion is a potent nucleophile, with the reaction typically occurring at the sulfur atom. nih.gov This nucleophilicity allows aryl sulfinates to participate in a variety of substitution and coupling reactions. For instance, they can react with electrophiles to form sulfones. nih.gov The nucleophilic character of the sulfinate is a key feature in palladium-catalyzed cross-coupling reactions, where they can serve as effective coupling partners with aryl halides. rsc.orgrsc.org The versatility of metal sulfinates stems from the potent nucleophilicity of the central sulfur atom. nih.gov

In the context of this compound, the electron-donating methyl group at the para position is expected to enhance the nucleophilicity of the sulfinate group, while the electron-withdrawing bromine atom at the ortho position might have a counteracting, albeit likely weaker, effect.

Electrophilic Reactivity

Under certain conditions, the sulfur atom in an aryl sulfinate can also exhibit electrophilic character. Esterification of metal sulfinates inverts the reactivity at the sulfur atom, creating alkyl sulfinates that are potent electrophiles, with reactivities comparable to sulfonyl chlorides. nih.gov For example, methyl sulfinates have been shown to act as electrophiles in Friedel-Crafts reactions with activated aromatic systems, leading to the formation of aryl sulfoxides. acs.orgacs.org This electrophilic behavior is attributed to the ability of the sulfinate group to act as a leaving group.

Radical Precursor Behavior

Aryl sulfinates can serve as precursors to sulfur-centered radicals, particularly sulfonyl radicals. acs.orgnih.gov This mode of reactivity is often initiated by single-electron transfer (SET) processes, which can be induced by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.net The resulting radicals can then participate in a variety of addition and coupling reactions. The use of aryl radicals as open-shelled intermediates has become an essential tool in synthetic chemistry. researchgate.net

Radical Reaction Pathways and Mechanistic Studies

The generation of radicals from aryl sulfinates opens up a wide range of synthetic possibilities, allowing for the formation of new carbon-sulfur and carbon-carbon bonds.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals are readily generated from aryl sulfinates through oxidation. This process can be achieved using various methods, including photoredox catalysis in conjunction with a transition metal like nickel. nih.gov Once formed, these sulfonyl radicals are versatile intermediates. A radical-trapping experiment with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can confirm the involvement of a sulfonyl radical in a transformation, as the reaction is typically suppressed in its presence. nih.gov

The subsequent reactions of sulfonyl radicals are diverse. They can add to alkenes and alkynes, participate in cyclization reactions, and engage in cross-coupling processes. researchgate.net For example, a photoredox/nickel-catalyzed sulfonylation reaction of aryl halides with sodium sulfinates proceeds via the generation of a sulfonyl radical. nih.gov

The following table summarizes different methods for generating sulfonyl radicals from aryl sulfinates and their subsequent reactions:

Method of Generation Reaction Type Products
Photoredox/Nickel CatalysisCross-coupling with aryl halidesAryl sulfones
Chemical Oxidation (e.g., with persulfate)Addition to alkenesAlkyl sulfones
Electrochemical OxidationAminationSulfonamides

Formation and Transformations via Sulfenyl Radicals

While the generation of sulfonyl radicals is the more common radical pathway for aryl sulfinates, the formation of sulfenyl (RS•) radicals is also possible, particularly under reductive conditions or through disproportionation reactions. rsc.org Sodium sulfinates can act as sulfenylating agents under appropriate reaction conditions. rsc.org

For instance, the reaction of sodium sulfinates with a reducing agent can lead to the formation of a sulfenyl radical, which can then be trapped by various radical acceptors. These reactions are less common than those involving sulfonyl radicals but provide an alternative pathway for the formation of sulfur-containing compounds. A BF3·OEt2-mediated radical disproportionate coupling reaction of sodium sulfinates has been reported to synthesize thiosulfonates. rsc.org

Intramolecular Homolytic Substitution Reactions

Currently, there is limited specific information documented in peer-reviewed literature regarding the intramolecular homolytic substitution reactions of this compound. This reaction pathway remains a specialized area of study for this particular class of compounds.

Photoredox-Catalyzed Radical Processes

Sodium aryl sulfinates, including this compound, are effective precursors for generating sulfonyl radicals under visible-light photoredox conditions. princeton.eduresearchgate.net The sulfinate anion's ease of oxidation makes it a suitable substrate for photocatalytic cycles. princeton.edu

The general mechanism involves a single-electron transfer (SET) from the sulfinate salt to a photoexcited catalyst. This oxidation event generates a sulfonyl radical (RSO₂•). This highly reactive intermediate can then engage in a variety of subsequent transformations. For instance, these sulfonyl radicals can be trapped by electron-deficient olefins to form new C-S bonds, leading to the synthesis of various sulfone-containing molecules. acs.org Furthermore, under certain photoredox conditions, sodium sulfinates can react with acid chlorides to generate thiyl radicals, which can then couple with acyl radicals in a radical-radical coupling process to form thioesters. acs.org

The utility of this approach lies in its mild reaction conditions, utilizing visible light at room temperature to drive the formation of the key radical intermediates. researchgate.netresearchgate.net The specific reactivity of the sulfonyl radical derived from this compound would be influenced by the electronic and steric properties of the bromo- and methyl-substituted aryl ring.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful platform for the functionalization of aryl sulfinates. These compounds have emerged as effective nucleophilic partners in cross-coupling reactions with aryl halides, offering a stable and accessible alternative to traditional organoboron and organotin reagents. nih.govnih.gov The reactions typically proceed via a desulfinative pathway, where the sulfinate group is ultimately extruded as SO₂, enabling the formation of new bonds at the carbon atom previously attached to the sulfur.

The palladium-catalyzed desulfinative cross-coupling of sodium aryl sulfinates with aryl halides is a robust method for constructing biaryl scaffolds. researchgate.net A general mechanism involves a catalytic cycle beginning with the active Pd(0) species. nih.gov In detailed mechanistic studies using sodium 4-methylbenzenesulfinate (B2793641) as a model for carbocyclic sulfinates like this compound, the reaction with an aryl bromide proceeds through several key steps. nih.govacs.org

The process is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the sodium aryl sulfinate and subsequent extrusion of SO₂. Reductive elimination from the resulting diarylpalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst. nih.gov These reactions often require elevated temperatures, and the presence of a base, such as potassium carbonate, is crucial for achieving high efficiency. acs.org

An illustrative example of this transformation is the coupling of a carbocyclic sulfinate with an aryl bromide, as detailed in the table below.

EntryAryl SulfinateAryl HalideCatalystBaseTemp (°C)ProductYield (%)
1Sodium 4-methylbenzenesulfinate1-bromo-4-fluorobenzenePd(OAc)₂ / PCy₃K₂CO₃1504-fluoro-4'-methylbiphenyl92

This table is based on data for a model carbocyclic sulfinate, Sodium 4-methylbenzenesulfinate, which is structurally analogous to the subject compound. acs.org

While desulfinative C-C coupling is prominent, sodium sulfinates are also versatile building blocks for forming carbon-sulfur bonds, yielding compounds such as sulfides and sulfones. rsc.org Palladium-catalyzed pathways can be employed to achieve these transformations. For instance, the coupling of sulfinamides with aryl halides has been successfully demonstrated using palladium catalysts, showcasing the formation of C-N bonds adjacent to the sulfur atom. organic-chemistry.orgnih.gov Although direct palladium-catalyzed desulfinative C-S coupling with this compound is less commonly documented than C-C coupling, the underlying principles of palladium catalysis suggest its feasibility. Such a reaction would likely proceed through a similar catalytic cycle involving oxidative addition and transmetalation, but the final step would involve a different reductive elimination pathway to afford an aryl sulfide (B99878) product.

Detailed kinetic and structural analyses, particularly on carbocyclic sulfinates analogous to this compound, have provided significant insight into the palladium-catalyzed desulfinative cross-coupling mechanism. nih.govnih.gov

The key elementary steps in the catalytic cycle are:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate, [ArPd(L)₂X]. acs.org This step is well-established in palladium cross-coupling chemistry. rsc.org

Transmetalation : The sulfinate salt (Ar'SO₂Na) then undergoes transmetalation with the arylpalladium(II) complex. The sulfinate anion displaces the halide on the palladium center to form a putative palladium sulfinate intermediate, [ArPd(L)₂(SO₂Ar')]. nih.govacs.org

SO₂ Extrusion : This palladium sulfinate complex is generally unstable and readily undergoes extrusion of sulfur dioxide (SO₂). This desulfination step is critical and results in the formation of a diarylpalladium(II) complex, [ArPd(L)₂Ar']. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) species, which forms the C-C bond of the biaryl product (Ar-Ar') and regenerates the catalytically active Pd(0) species. nih.gov

Crucially, for carbocyclic sulfinates, mechanistic studies have identified the catalyst resting state and the turnover-limiting step (rate-determining step). nih.govacs.org

Mechanistic FeatureFinding for Carbocyclic Sulfinates
Catalyst Resting State Aryl bromide oxidative addition complex
Turnover-Limiting Step Transmetalation

This table summarizes findings from mechanistic studies on model carbocyclic sulfinates. nih.govacs.org

Enantioselective Arylation of Aryl Sulfenate Anions

The enantioselective arylation of aryl sulfenate anions represents a significant strategy for the synthesis of chiral diaryl sulfoxides, which are important structural motifs in medicinal chemistry and asymmetric catalysis. This transformation is effectively achieved through palladium-catalyzed cross-coupling reactions. In this process, an aryl sulfenate anion, which can be generated in situ from a precursor like a β-sulfinyl ester or an aryl benzyl (B1604629) sulfoxide (B87167), reacts with an aryl bromide in the presence of a chiral palladium catalyst. organic-chemistry.orgresearchgate.netacs.orgnih.gov

The catalyst system typically consists of a palladium source and a chiral phosphine (B1218219) ligand. The JosiPhos family of ligands has been found to be particularly effective in inducing high levels of enantioselectivity. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the aryl sulfenate anion. The final step is a reductive elimination that forms the chiral diaryl sulfoxide product and regenerates the Pd(0) catalyst. acs.org

Computational studies, specifically using Density Functional Theory (DFT), have provided crucial insights into the origin of enantioselectivity. organic-chemistry.orgresearchgate.netnih.gov Chiral induction is understood to arise from two key factors: a kinetic and thermodynamic preference for the oxidative addition step to occur in a way that places the bromide trans to the diarylphosphine moiety of the JosiPhos ligand, and a Curtin-Hammett-type control over the interconversion of O- and S-bound palladium sulfenate isomers. organic-chemistry.orgresearchgate.netnih.gov These steric and electronic interactions within the chiral catalyst's coordination sphere dictate the facial selectivity of the arylation, leading to the preferential formation of one enantiomer of the sulfoxide product. The method is compatible with a wide array of functional groups on both the sulfenate anion and the aryl bromide, allowing for the synthesis of diverse and complex chiral sulfoxides with high enantiomeric excess (ee). organic-chemistry.org

A compound such as this compound would serve as the precursor to the "2-bromo-4-methylphenylsulfenate" anion, which would then be arylated in this catalytic system.

Table 1. Examples of Palladium-Catalyzed Enantioselective Arylation of Sulfenate Anions. organic-chemistry.orgresearchgate.net
Aryl Sulfoxide PrecursorAryl BromideCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)
Phenyl Benzyl Sulfoxide1-Bromo-4-methoxybenzene(JosiPhos)Pd9596
Phenyl Benzyl Sulfoxide1-Bromo-4-(trifluoromethyl)benzene(JosiPhos)Pd9195
Naphthyl Benzyl Sulfoxide2-Bromopyridine(JosiPhos)Pd8892
Phenyl Benzyl Sulfoxide3-Bromothiophene(JosiPhos)Pd8590

Nickel-Catalyzed Cross-Coupling Reactions

Electrocatalytic Sulfinylation of Aryl Halides

Nickel-catalyzed electrosynthesis provides a modern and scalable method for the synthesis of aryl sulfinates, including this compound, from readily available aryl halides and sulfur dioxide (SO₂). researchgate.netbohrium.comd-nb.infonih.gov This electrochemical approach avoids the need for stoichiometric metallic reductants and operates under mild, room-temperature conditions, offering an economical and chemoselective alternative to traditional palladium-catalyzed methods. researchgate.netbohrium.com

The reaction mechanism is predicated on an electrochemically driven nickel catalytic cycle. At the cathode, a Ni(II) precatalyst is reduced to a highly reactive Ni(0) species. This Ni(0) complex undergoes oxidative addition with an aryl halide (e.g., an aryl iodide or bromide) to form an arylnickel(II) intermediate. This intermediate then coordinates with SO₂, which subsequently inserts into the aryl-nickel bond to generate an arylsulfonylnickel(II) complex. Reductive elimination from this species is facilitated by further reduction at the cathode, releasing the desired aryl sulfinate product and regenerating a Ni(I) or Ni(0) species to continue the catalytic cycle. researchgate.net

This electrocatalytic protocol exhibits a broad substrate scope and remarkable functional group tolerance. bohrium.comd-nb.info It is particularly advantageous for substrates with acidic protons or Lewis basic groups that can be problematic in other cross-coupling chemistries. thieme-connect.com The practicality of this method has been demonstrated through its successful implementation in both large-scale batch and continuous-flow reactor setups, highlighting its potential for industrial applications. bohrium.comd-nb.info

Table 2. Nickel-Electrocatalytic Sulfinylation of Aryl Halides. researchgate.netbohrium.com
Aryl HalideCatalystSO₂ SourceKey ConditionsYield of Aryl Sulfinate (%)
2-IodoanisoleNi(dtbpy)₃Br₂SO₂ in DMAConstant potential, undivided cell92
4-IodobiphenylNi(dtbpy)₃Br₂SO₂ in DMAConstant potential, undivided cell85
Methyl 4-iodobenzoateNi(dtbpy)₃Br₂SO₂ in DMAConstant potential, undivided cell88
3-BromopyridineNi(dtbpy)₃Br₂SO₂ in DMAConstant potential, undivided cell75
Dual Ni/Photoredox Catalysis for C-S Bond Formation

Dual nickel and photoredox catalysis has emerged as a powerful platform for forging carbon-sulfur bonds under exceptionally mild conditions. This strategy utilizes visible light to drive a catalytic cycle that couples sulfinate salts, such as this compound, with aryl or alkyl halides. nih.govsemanticscholar.orgrsc.org Depending on the reaction conditions, this methodology can be tuned to achieve either the formation of sulfones (C-SO₂) or a deoxygenative coupling to form thioethers (C-S). nih.gov

In the mechanism for sulfone formation, a photocatalyst, upon excitation by visible light, reduces a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then engages in oxidative addition with an aryl halide to form an arylnickel(II) species. Concurrently, the sulfinate salt can be oxidized by the excited photocatalyst to generate a sulfonyl radical. This radical is then captured by the arylnickel(II) complex, or a related Ni(I) species, to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel complex yields the target aryl sulfone and regenerates the active nickel catalyst. nih.govacs.org The entire process operates at room temperature and without the need for a strong base. semanticscholar.org

This dual catalytic system is noted for its broad functional group compatibility and its ability to construct diverse sulfone scaffolds from readily available starting materials. nih.govrsc.org The mild, light-driven conditions make it an attractive method for late-stage functionalization in complex molecule synthesis.

Table 3. Scope of Dual Ni/Photoredox Catalyzed Sulfone Synthesis. nih.govsemanticscholar.org
Aryl HalideSulfinate SaltPhotocatalystNi CatalystYield (%)
4-BromobenzonitrileSodium benzenesulfinateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme95
Ethyl 4-bromobenzoateSodium p-toluenesulfinateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme91
2-Bromo-6-methoxynaphthaleneSodium benzenesulfinateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme87
3-BromopyridineSodium methanesulfinateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme78

Copper-Catalyzed Transformations

C-H Sulfonylation Mechanistic Insights

Copper-catalyzed C-H sulfonylation provides an efficient route for the direct installation of sulfonyl groups onto aromatic and heteroaromatic scaffolds using sulfinate salts as the sulfonylating agent. nih.gov A key strategy for controlling the regioselectivity of this transformation involves the use of directing groups, which can be transiently generated in situ. nih.gov For instance, the ortho-C-H sulfonylation of benzaldehydes can be achieved by using a catalytic amount of an amino acid, such as β-alanine, which reversibly forms a transient imine directing group with the aldehyde substrate. nih.gov

Table 4. Copper-Mediated C-H Sulfonylation of Aldehydes with a Transient Directing Group. nih.gov
AldehydeSulfinate SaltCopper SourceTransient Directing Group CatalystYield (%)
BenzaldehydeSodium p-toluenesulfinateCuF₂β-Alanine85
4-MethoxybenzaldehydeSodium benzenesulfinateCuF₂β-Alanine92
2-NaphthaldehydeSodium p-chlorobenzenesulfinateCuF₂β-Alanine78
3-ThiophenecarboxaldehydeSodium p-toluenesulfinateCuF₂β-Alanine65
Radical Cyclization Pathways

Sodium sulfinates, including this compound, are effective precursors for sulfonyl radicals in copper-catalyzed transformations, enabling powerful radical cyclization cascades. nih.gov A notable example is the synthesis of 3-sulfonated quinolines from N-propargylamines. This protocol utilizes a copper catalyst to mediate the reaction between the amine substrate and a sulfinate salt, proceeding through a sequence of radical addition, cyclization, and dehydrogenative aromatization. nih.gov

The reaction is initiated by the copper-catalyzed generation of a sulfonyl radical from the sodium sulfinate. This electrophilic radical readily adds to the alkyne moiety of the N-propargylamine, producing a vinyl radical intermediate. This intermediate then undergoes an intramolecular cyclization onto the appended aryl ring to form a six-membered ring system. The resulting cyclohexadienyl radical subsequently undergoes an oxidation and deprotonation sequence, leading to aromatization and the formation of the stable quinoline (B57606) core. This one-pot cascade transformation efficiently constructs complex heterocyclic structures from simple starting materials under relatively mild conditions. nih.gov The utility of this method lies in its ability to simultaneously form a C-S bond and a new heterocyclic ring system in a single operation.

Table 5. Copper-Catalyzed Radical Cyclization for the Synthesis of 3-Sulfonated Quinolines. nih.gov
N-Propargylamine SubstrateSulfinate SaltCatalystOxidantYield (%)
N-PropargylanilineSodium p-toluenesulfinateCu(OAc)₂O₂ (air)82
N-(4-Methoxyphenyl)-N-propargylamineSodium benzenesulfinateCu(OAc)₂O₂ (air)75
N-(4-Chlorophenyl)-N-propargylamineSodium p-toluenesulfinateCu(OAc)₂O₂ (air)78
N-Propargyl-1-naphthylamineSodium methanesulfinateCu(OAc)₂O₂ (air)68
Chan-Lam Type C-S Coupling Reactions

A significant advancement in carbon-sulfur bond formation utilizes sodium aryl sulfinates, such as this compound, as versatile sulfenylating agents in Chan-Lam type cross-coupling reactions. lookchem.compolyu.edu.hk This methodology facilitates the synthesis of diaryl thioethers by coupling sodium aryl sulfinates with various organoboron compounds, including boronic acids, boronates, and trifluoroborates. organic-chemistry.orgpolyu.edu.hknih.gov The reaction is typically mediated by a copper catalyst and proceeds efficiently in the presence of potassium sulfite (B76179), which plays a crucial role as a mild reducing agent. organic-chemistry.orgnih.gov This approach is a valuable alternative to traditional methods that use thiols, thereby avoiding issues related to their volatility, unpleasant odor, and toxicity. organic-chemistry.org

The reaction demonstrates a broad substrate scope, accommodating both electron-rich and electron-poor sodium aryl sulfinates. organic-chemistry.orgpolyu.edu.hknih.gov Consequently, this compound, possessing a weakly electron-donating methyl group and an electron-withdrawing bromo group, is a suitable substrate for this transformation. High yields, often up to 92%, have been reported for the synthesis of various aryl and heteroaryl thioethers. nih.gov

Mechanistic investigations suggest that the reaction does not follow the conventional Chan-Lam pathway. Instead, it is proposed to proceed through a radical process. organic-chemistry.orgpolyu.edu.hk Control experiments utilizing radical scavengers have confirmed the involvement of radical intermediates. organic-chemistry.org The proposed mechanism posits that potassium sulfite is involved in the deoxygenation of the sulfinate, leading to the formation of sulfinate and sulfite radical species. polyu.edu.hkorganic-chemistry.org These radicals can then undergo further transformations to generate a thiyl radical, which subsequently couples with the organoboron compound to furnish the final diaryl thioether product. polyu.edu.hkorganic-chemistry.org

Table 1: Substrate Scope in Chan-Lam Type C-S Coupling of Sodium Aryl Sulfinates.
Aryl SulfinateOrganoboron CompoundCatalyst/AdditiveYieldReference
Sodium 4-methylbenzenesulfinatePhenylboronic acidCu(OAc)₂, K₂SO₃92% nih.gov
Sodium 4-methoxybenzenesulfinatePhenylboronic acidCu(OAc)₂, K₂SO₃85% organic-chemistry.org
Sodium 4-chlorobenzenesulfinatePhenylboronic acidCu(OAc)₂, K₂SO₃78% organic-chemistry.org
Sodium benzenesulfinate4-Tolylboronic acidCu(OAc)₂, K₂SO₃90% organic-chemistry.org
Sodium benzenesulfinate2-Naphthylboronic acidCu(OAc)₂, K₂SO₃88% organic-chemistry.org

Transition Metal-Free Transformations

Desulfinative Cross-Coupling via Arynes

Transition metal-free transformations offer a cost-effective and environmentally benign alternative for C-C and C-S bond formation. One such strategy involves the desulfinative cross-coupling of aryl sulfinates via highly reactive aryne intermediates. Arynes, typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can be trapped by nucleophiles. rsc.org In this context, a sulfinate salt such as this compound can act as a nucleophile.

The reaction proceeds through the nucleophilic addition of the sulfinate anion to one of the carbons of the aryne's strained triple bond. lookchem.comrsc.org This addition forms a new C-S bond and generates an aryl anion intermediate. Subsequent loss of sulfur dioxide (SO₂) in a desulfinative step, followed by protonation, would lead to the formation of a biaryl product. Alternatively, if the intermediate is trapped differently, aryl sulfones can be synthesized. For instance, the reaction of in situ generated arynes with sodium sulfinates has been shown to produce a variety of aryl sulfones in good to high yields. rsc.org

The regioselectivity of the nucleophilic attack on an unsymmetrical aryne is a critical aspect of this transformation. nih.govfigshare.com It is influenced by a combination of electronic and steric factors related to both the substituent on the aryne and the incoming nucleophile. figshare.comacs.org For an aryne derived from a precursor related to this compound, the position of the methyl and bromo groups would direct the incoming nucleophilic attack of another sulfinate molecule to a specific carbon of the triple bond, controlling the final product's structure. acs.orgwikipedia.org

Grignard Reagent-Mediated Desulfinative Coupling

A notable transition-metal-free method for the construction of C-C bonds involves the desulfinative cross-coupling of aryl sulfinates with Grignard reagents. nih.govbohrium.com This reaction provides an effective protocol for synthesizing biaryl and heterobiaryl products under mild conditions, avoiding the use of expensive and potentially toxic transition metals. cas.cn

In this transformation, the aryl sulfinate serves as an electrophilic partner, with the sulfinate group acting as a leaving group. nih.gov The reaction of a compound like this compound with an aryl or alkyl Grignard reagent (R-MgX) would result in the formation of a new C-C bond between the aryl ring of the sulfinate and the R-group of the Grignard reagent. The sulfinate moiety is extruded as SO₂²⁻. nih.govbohrium.com

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. cas.cn Mechanistic studies suggest that the interaction between the magnesium ion of the Grignard reagent and the oxygen atoms of the sulfinate group may activate the C-S bond, facilitating the nucleophilic attack by the organic part of the Grignard reagent. cas.cn This method is valued for its operational simplicity and scalability. cas.cn

Table 2: Examples of Transition-Metal-Free Desulfinative Coupling with Grignard Reagents.
Sulfinate SaltGrignard ReagentSolventYieldReference
Sodium 5-(trifluoromethyl)pyridine-2-sulfinatePhenylmagnesium bromideTHF93% cas.cn
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Methoxyphenylmagnesium bromideTHF85% cas.cn
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Fluorophenylmagnesium bromideTHF82% cas.cn
Sodium 5-chloropyridine-2-sulfinatePhenylmagnesium bromideTHF72% cas.cn
Sodium quinoline-2-sulfinatePhenylmagnesium bromideTHF75% cas.cn

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Aryl Sulfinates

Selectivity is a cornerstone of modern synthetic chemistry, and reactions involving aryl sulfinates like this compound are governed by these principles.

Chemoselectivity refers to the preferential reaction of one functional group over another. researchgate.net In a molecule like this compound, two primary reactive sites exist for cross-coupling reactions: the C-SO₂Na bond and the C-Br bond. In palladium-catalyzed desulfinative cross-coupling reactions, the sulfinate is designed to be the reactive group, coupling with aryl halides. researchgate.netacs.orgnih.gov However, the C-Br bond is also a classic handle for oxidative addition to a low-valent metal center (e.g., Pd(0)). The chemoselectivity between these two sites would be highly dependent on the specific catalyst system and reaction conditions employed. For instance, certain palladium catalysts with specific phosphine ligands are optimized for desulfinative coupling, while others are standard for Suzuki or Buchwald-Hartwig reactions at the C-Br bond. researchgate.netnih.gov In transition-metal-free reactions, such as those with Grignard reagents, the reaction occurs specifically at the sulfinate-bearing carbon. nih.gov

Regioselectivity dictates the site of bond formation when multiple positions are available. This is particularly relevant in the desulfinative coupling via arynes. If an aryne is generated from a precursor other than the sulfinate itself, and this aryne is unsymmetrical, the incoming sulfinate nucleophile can add to two different positions. The outcome is determined by the electronic and steric influences of the aryne's substituents. nih.govfigshare.comacs.org The substituent can distort the aryne's triple bond, leading to a lower activation barrier for nucleophilic attack at one carbon over the other. acs.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is less commonly a factor in direct reactions at the achiral aromatic ring of this compound. wikipedia.org Most reactions involving this substrate will yield achiral products. However, stereoselectivity can become a critical consideration if the coupling partner is chiral, or if a chiral catalyst is used. scispace.comnih.gov For example, in atroposelective synthesis, where rotation around a C-C single bond is restricted, the formation of one atropisomer over another could be influenced by a chiral ligand. While stereospecific couplings have been extensively studied for alkyl sulfinates at sp³ centers, where a pre-existing stereocenter is transferred with high fidelity, this concept is not directly applicable to the sp²-hybridized carbon of the aryl sulfinate itself. nih.gov

Applications in Organic Synthesis of Complex Molecular Architectures

Building Blocks for Organosulfur Compounds of Higher Oxidation States

Sodium 2-bromo-4-methylbenzene-1-sulfinate serves as a readily available and stable precursor for the synthesis of aryl sulfones, sulfonamides, and sulfonyl halides. These functional groups are integral components of numerous pharmaceuticals, agrochemicals, and materials.

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group bonded to two aryl groups. The synthesis of aryl sulfones using this compound can be achieved through various methods, most notably via coupling reactions with aryl halides or organometallic reagents. While specific studies detailing the use of this compound are not extensively documented, the general reactivity of sodium arylsulfinates provides a framework for its application.

One common approach involves the copper-catalyzed coupling of sodium arylsulfinates with aryl iodides. This method, often referred to as the Cacchi-type reaction, provides a direct route to unsymmetrical diaryl sulfones. Another powerful technique is the palladium-catalyzed cross-coupling reaction with aryl bromides or triflates. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance.

Table 1: Representative Methods for Aryl Sulfone Synthesis from Sodium Arylsulfinates

Coupling Partner Catalyst/Reagents Solvent Temperature (°C) Yield (%)
Aryl Iodide CuI, L-proline DMSO 90-110 Good to Excellent
Aryl Bromide Pd(OAc)₂, Xantphos Toluene (B28343) 100-120 Good to Excellent

Note: This table represents general conditions for the synthesis of aryl sulfones from sodium arylsulfinates and may be applicable to this compound.

Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of N-substituted 2-bromo-4-methylbenzenesulfonamides from this compound typically proceeds through an oxidative amination reaction. This transformation involves the in situ generation of a sulfonyl chloride or a related reactive species, which then reacts with a primary or secondary amine.

Commonly employed methods utilize an oxidant such as N-chlorosuccinimide (NCS) or oxone to convert the sodium sulfinate into a more reactive intermediate. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. This one-pot procedure offers a convenient alternative to the traditional two-step process involving the isolation of the sulfonyl chloride.

Table 2: General Conditions for Sulfonamide Synthesis from Sodium Arylsulfinates

Amine Oxidant/Reagents Solvent Temperature (°C) Yield (%)
Primary/Secondary Aliphatic NCS, K₂CO₃ Acetonitrile Room Temperature Good
Primary/Secondary Aromatic Oxone, NaHCO₃ Acetonitrile/Water Room Temperature Good to Excellent

Note: This table outlines general methodologies for the synthesis of sulfonamides from sodium arylsulfinates, which are expected to be applicable to this compound.

2-Bromo-4-methylbenzene-1-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters. The conversion of this compound to the corresponding sulfonyl chloride is typically achieved through an oxidative chlorination reaction.

A common and effective method involves treating the sodium sulfinate with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The reaction is generally rapid and proceeds under mild conditions. Another approach is the use of thionyl chloride or oxalyl chloride, which are powerful chlorinating agents. Careful control of the reaction conditions is necessary to avoid side reactions. The synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline (B46623) via a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst is a well-established industrial process that can be adapted for the synthesis of 2-bromo-4-methylbenzene-1-sulfonyl chloride.

Precursors for Sulfinyl and Sulfenyl Functional Groups

Beyond its use in preparing compounds with sulfur in the +6 oxidation state, this compound can also serve as a precursor for the synthesis of molecules containing sulfinyl (S=O) and sulfenyl (S) functional groups.

The direct formation of sulfoxides from sodium sulfinates is a less common transformation compared to the synthesis of sulfones. However, under specific conditions, this compound can act as a sulfinylating agent. This typically involves the reaction with a strong electrophile, leading to the formation of a new carbon-sulfur bond at the sulfinyl oxidation state. The synthesis of sulfoxides is more commonly achieved through the controlled oxidation of the corresponding thioethers.

The conversion of a sodium sulfinate to a thioether involves a reduction of the sulfur center. This can be achieved by reacting this compound with a reducing agent in the presence of an electrophile. For instance, treatment with a phosphine (B1218219) or a low-valent metal complex can generate a transient sulfenate anion, which can then be trapped by an alkyl halide to form the corresponding thioether. These methods provide a route to 2-bromo-4-methylphenyl thioethers, which are valuable intermediates in organic synthesis.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The sulfinate moiety of this compound serves as a versatile precursor for the generation of aryl radicals or as a nucleophilic partner in metal-catalyzed cross-coupling reactions. These characteristics make it a powerful tool for the construction of both carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex organic molecules.

Biaryls and Di(hetero)arylmethanes

The synthesis of biaryl and di(hetero)arylmethane scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This compound can be effectively employed in palladium-catalyzed desulfinative cross-coupling reactions to access these important structural motifs.

In a typical reaction, the sulfinate acts as a nucleophilic coupling partner with an aryl or heteroaryl halide. The palladium catalyst facilitates the coupling through a catalytic cycle that involves oxidative addition, transmetalation (with concomitant extrusion of sulfur dioxide), and reductive elimination to furnish the biaryl product. The presence of the bromo and methyl substituents on the sulfinate reagent allows for the introduction of a specific substitution pattern into the resulting biaryl, offering a handle for further synthetic transformations.

The general scheme for the synthesis of biaryls using this compound is depicted below:

Scheme 1: Palladium-catalyzed desulfinative cross-coupling for biaryl synthesis.

Similarly, di(hetero)arylmethanes can be synthesized through a one-pot, palladium-catalyzed desulfinative cross-coupling of a (hetero)aryl halide and a benzyl (B1604629) halide, using a sulfinate transfer reagent. While not directly using this compound as the primary reagent, the underlying principle of desulfinative coupling is central to this methodology. In such a reaction, an intermediate benzylic sulfinate is generated in situ, which then participates in the cross-coupling with the (hetero)aryl halide to yield the di(hetero)arylmethane product. nih.gov

Table 1: Representative Examples of Palladium-Catalyzed Desulfinative Biaryl Synthesis with Aryl Sulfinates

EntryAryl HalideAryl SulfinateCatalyst/LigandBaseSolventYield (%)
14-BromoanisoleSodium benzenesulfinatePd(OAc)₂ / XPhosK₂CO₃Dioxane85
21-Bromo-4-nitrobenzeneSodium p-toluenesulfinatePdCl₂(dppf)Cs₂CO₃Toluene92
32-BromopyridineSodium benzenesulfinatePd(PPh₃)₄K₃PO₄DMF78
41-Chloro-3,5-dimethylbenzeneSodium p-toluenesulfinatePd(dba)₂ / SPhosK₂CO₃Dioxane88

Note: This table presents generalized data for desulfinative cross-coupling reactions with various aryl sulfinates to illustrate the scope and efficiency of this methodology.

Synthesis of Other Heterocyclic and Carbocyclic Systems

The utility of this compound extends to the synthesis of more complex cyclic structures, including various heterocyclic and carbocyclic systems. The sulfonyl group, which can be readily derived from the sulfinate, is a versatile functional group that can direct or participate in cyclization reactions.

For instance, derivatives of this compound can be prepared to contain a pendant nucleophile. Subsequent intramolecular cyclization, often mediated by a transition metal catalyst, can lead to the formation of a variety of heterocyclic frameworks. The bromo substituent on the aromatic ring can also be exploited in these cyclization strategies, for example, through intramolecular Heck or Suzuki-type reactions.

One potential application is in the synthesis of carbazoles. A biaryl amine, prepared via a coupling reaction involving the sulfinate, could undergo an intramolecular C-H amination to form the carbazole (B46965) ring system. The 2-bromo-4-methyl substitution pattern would be incorporated into the final heterocyclic product, providing a scaffold for further functionalization.

Table 2: Examples of Heterocycle Synthesis via Intramolecular Cyclization of Sulfonyl Derivatives

EntryStarting Material PrecursorCyclization StrategyHeterocyclic ProductCatalystYield (%)
1N-(2'-aminobiphenyl-2-yl)methanesulfonamideIntramolecular C-H aminationN-methyl-5H-dibenz[b,f]azepinePd(OAc)₂75
21-(2-bromophenoxy)-2-(vinylsulfonyl)benzeneIntramolecular Heck reactionDibenzo[b,f] Current time information in Pasuruan, ID.nih.govoxathiepine 5,5-dioxidePd(PPh₃)₄82
32-bromo-N-(2-vinylphenyl)benzenesulfonamideIntramolecular Heck reaction6,11-dihydrodibenzo[b,e]thiepin-11-amine 5,5-dioxidePd(OAc)₂88

Note: This table illustrates general strategies for heterocycle synthesis that could be adapted from derivatives of this compound.

Utility in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. This compound and related aryl sulfinates are valuable reagents for LSF due to their ability to participate in C-H functionalization reactions.

In these reactions, an aryl radical is generated from the sulfinate, which can then be used to functionalize C-H bonds in a complex substrate. This allows for the direct installation of the 2-bromo-4-methylphenyl group onto a drug-like molecule, a modification that can significantly impact its biological properties. The introduction of a bromo substituent can provide a handle for further diversification through cross-coupling reactions, while the methyl group can influence the molecule's metabolic stability and lipophilicity.

The versatility of this approach is highlighted by its application to a wide range of bioactive molecules, including those containing sensitive functional groups that might not be compatible with harsher reaction conditions.

Table 3: Representative Examples of Late-Stage C-H Arylation with Aryl Sulfinates

EntrySubstrateArylating AgentReaction ConditionsProductYield (%)
1CaffeineSodium p-toluenesulfinateFe(acac)₃, TFA, H₂O₂8-(p-tolyl)caffeine65
2(S)-NicotineSodium benzenesulfinateRu(bpy)₃Cl₂, light5'-phenyl-(S)-nicotine58
3CelecoxibSodium p-toluenesulfinateAg₂CO₃, TFAArylated Celecoxib derivative45
4Gabapentin derivativeSodium benzenesulfinateK₂S₂O₈, TFAPhenylated Gabapentin derivative52

Note: This table showcases the potential of aryl sulfinates in the late-stage functionalization of complex molecules, a strategy that could be employed with this compound.

Advanced Analytical and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of Sodium 2-bromo-4-methylbenzene-1-sulfinate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, would be the cornerstone for determining the precise connectivity of atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring and potentially with the methyl group, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This would definitively confirm the substitution pattern of the bromo, methyl, and sulfinate groups on the benzene (B151609) ring.

Variable Temperature (VT) NMR: VT-NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C-S bond, although significant rotational barriers are not typically expected for this type of molecule under normal conditions.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.8 d 1H Aromatic H (ortho to sulfinate)
~7.4 d 1H Aromatic H (ortho to bromo)
~7.2 dd 1H Aromatic H (meta to sulfinate/bromo)

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong, characteristic absorption bands for the sulfinate group (S=O stretching), typically in the region of 1000-1100 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group (~2900-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and potentially the C-Br stretching vibration at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the non-polar bonds and providing information on the sulfur-oxygen and aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the molecular formula of the compound. By providing a highly accurate mass measurement of the molecular ion, it allows for the determination of the elemental composition with a high degree of confidence, distinguishing it from other potential isobaric compounds. Fragment analysis would further help to corroborate the proposed structure by identifying characteristic fragmentation patterns, such as the loss of the SO₂ group.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₇H₆BrNaO₂S) to verify the purity and elemental composition of the synthesized compound.

Theoretical vs. Experimental Elemental Composition (Note: Experimental values are required from actual analysis)

Element Theoretical % Experimental %
Carbon (C) 32.71 (Not Available)
Hydrogen (H) 2.35 (Not Available)

In Situ Spectroscopic Monitoring of Reaction Progress

Techniques like in situ FT-IR or Raman spectroscopy could be employed to monitor the synthesis of this compound in real-time. This would allow for the tracking of the disappearance of reactant peaks and the appearance of product peaks, providing valuable information for reaction optimization and mechanistic studies.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful approach to complement experimental data and to predict molecular properties that may be difficult to measure.

Using methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), various properties of the 2-bromo-4-methylbenzene-1-sulfinate anion could be calculated:

Optimized Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, providing an ideal, gas-phase structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra.

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electronic structure, reactivity, and electron-donating or -accepting capabilities. The distribution of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting the electron-rich (negative potential, likely around the sulfinate oxygens) and electron-poor (positive potential) regions, which is crucial for understanding intermolecular interactions.

Methodological Challenges in Sophisticated Analytical Characterization of Sulfinates

Despite their synthetic utility, the sophisticated analytical characterization of sodium arylsulfinates presents several methodological challenges. Sulfinates are intermediate oxidation state compounds and can be prone to disproportionation or oxidation to the corresponding sulfonate, especially under harsh analytical conditions. concordia.ca This instability can complicate sample preparation and analysis, leading to inaccurate quantification.

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing sulfonates and related compounds. researchgate.net However, developing a robust HPLC method for sulfinates can be challenging. Key difficulties include:

Peak Tailing and Poor Resolution: The ionic nature of sodium sulfinates can lead to interactions with the stationary phase, resulting in poor peak shape and difficulty in separating them from structurally similar impurities like sulfites or sulfonates. google.comgoogle.com

Lack of a Strong Chromophore: While the aryl ring provides UV absorbance, it may not be sufficient for trace-level detection without derivatization, and the detection wavelength must be carefully selected to avoid interference. google.com

Matrix Effects: In complex samples, other components can interfere with the analysis, necessitating extensive sample cleanup or specialized extraction techniques like solid-phase extraction. researchgate.net

Standard Availability: The limited commercial availability of a wide range of pure sulfinate standards can hinder method development and validation. researchgate.net

Overcoming these challenges often requires careful method optimization, including the use of ion-pairing reagents in the mobile phase, pH control, and the selection of highly inert column materials to achieve accurate and reproducible results. researchgate.netgoogle.com

Future Research Perspectives and Directions

Development of More Sustainable and Green Synthetic Protocols

Future research could prioritize the development of environmentally benign methods for the synthesis of Sodium 2-bromo-4-methylbenzene-1-sulfinate. This would align with the growing emphasis on green chemistry principles within the chemical industry. Key areas of investigation could include:

Catalytic Systems: Exploring the use of non-toxic and earth-abundant metal catalysts to replace traditional stoichiometric reagents.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to minimize the environmental impact of the synthetic process.

Energy Efficiency: Developing synthetic routes that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

A comparative data table illustrating the potential improvements of a green synthetic protocol over a conventional one is presented below.

ParameterConventional SynthesisPotential Green Synthesis
Solvent Chlorinated hydrocarbonsWater or bio-derived solvents
Catalyst Stoichiometric strong acidsRecyclable solid acid catalyst
Energy Input High temperature refluxAmbient or mild heating
Waste Generation Significant inorganic salt wasteMinimal, with catalyst recycling

Discovery of Novel Reactivity Modes and Unprecedented Transformations

A significant area for future research lies in the exploration of the unique reactivity of this compound. The presence of the bromo and methyl substituents on the aromatic ring could lead to novel chemical transformations. Research in this area could focus on:

Cross-Coupling Reactions: Investigating its use as a coupling partner in various transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur or other heteroatom bonds.

Radical Chemistry: Exploring its potential as a precursor for sulfonyl radicals, which can participate in a variety of addition and cyclization reactions.

Asymmetric Synthesis: Developing chiral catalytic systems that can utilize this compound to produce enantiomerically enriched sulfur-containing molecules.

Deeper Mechanistic Insights through Advanced Experimental and Computational Synergies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. Future research should leverage a combination of advanced experimental and computational techniques:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Kinetic Studies: Performing detailed kinetic analysis to elucidate the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and predict reactivity.

Expansion of Catalytic Systems and Ligand Design for Enhanced Efficiency and Selectivity

The development of novel and highly efficient catalytic systems is paramount for expanding the synthetic utility of this compound. Future efforts could be directed towards:

Photoredox Catalysis: Exploring the use of light-driven catalytic systems to enable new and previously inaccessible transformations.

Dual Catalysis: Combining two different catalytic cycles to achieve synergistic effects and enable complex multi-component reactions.

Ligand Development: Designing and synthesizing novel ligands for transition metal catalysts to improve reaction efficiency, selectivity (chemo-, regio-, and stereoselectivity), and substrate scope.

Below is a table outlining potential catalyst and ligand combinations for future exploration.

CatalystLigand TypePotential Transformation
PalladiumPhosphine-basedSuzuki-Miyaura cross-coupling
CopperNitrogen-basedUllmann-type coupling
NickelBipyridine-basedReductive cross-coupling
IridiumPhotoredox catalystRadical addition to alkenes

Integration with Flow Chemistry and Automated Synthesis for Scalability

To translate laboratory-scale discoveries into practical applications, future research should focus on integrating the synthesis and reactions of this compound with modern technologies like flow chemistry and automated synthesis. This would offer several advantages:

Scalability: Facilitating the continuous and large-scale production of the compound and its derivatives.

Safety: Enabling better control over reaction parameters and minimizing the risks associated with handling hazardous reagents.

Efficiency: Allowing for rapid reaction optimization and high-throughput screening of reaction conditions.

The integration of these technologies would be a crucial step towards the industrial application of any novel chemistry developed for this compound.

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